6-Bromo-1-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPYUMOFOZKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 1 Benzofuran 3 Carboxylic Acid and Analogues
Established Synthetic Pathways to Benzofuran-3-carboxylic Acid Derivatives
The construction of the benzofuran-3-carboxylic acid core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These methods primarily involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) precursor.
Transition Metal-Catalyzed Ring Construction Approaches
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the benzofuran (B130515) ring is no exception. Copper and palladium catalysts, in particular, have been extensively utilized for their ability to mediate key bond-forming reactions.
Copper-catalyzed reactions are a cornerstone in the synthesis of benzofurans, often involving the formation of a crucial carbon-oxygen bond to construct the furan ring. One common strategy involves the coupling of phenols with various partners, followed by cyclization. For instance, the copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to substituted benzofurans. mdpi.com This method relies on the principle of reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and subsequent cyclization to furnish the benzofuran core. mdpi.com While this approach is powerful for generating a variety of substituted benzofurans, its direct application to the synthesis of 3-carboxylic acid derivatives would require the use of appropriately functionalized alkyne precursors.
Another versatile copper-catalyzed approach involves the reaction of 2-halophenols with terminal alkynes, a process that can be followed by an intramolecular cyclization to yield the benzofuran ring. In some instances, this is achieved in a one-pot Sonogashira coupling and cyclization sequence, often with palladium as a co-catalyst. wikipedia.org Furthermore, copper catalysis can be employed in cascade reactions, such as the synthesis of 2-aryl-3-cyanobenzofurans from aryl aldehydes and 2-iodobenzylcyanides, which proceeds through a series of steps including Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization. researchgate.net While not directly yielding a carboxylic acid, the cyano group can serve as a synthetic handle for subsequent hydrolysis to the desired acid.
| Catalyst | Reactants | Key Features | Ref. |
| Copper | Phenols, Unactivated internal alkynes | Oxidative annulation, Reversible electrophilic carbocupration | mdpi.com |
| Pd/Cu | 2-Halophenols, Terminal alkynes | One-pot Sonogashira coupling and cyclization | wikipedia.org |
| Copper | Aryl aldehydes, 2-Iodobenzylcyanides | Cascade reaction to form 3-cyanobenzofurans | researchgate.net |
Palladium catalysis offers a robust and versatile platform for the synthesis of benzofuran-3-carboxylic acid derivatives through various transformations, most notably intramolecular Heck reactions and carbonylation processes.
The intramolecular Heck reaction is a powerful tool for the formation of the benzofuran ring. This reaction typically involves the palladium-catalyzed cyclization of a precursor containing both a vinyl or aryl halide and a suitably positioned alkene. For the synthesis of benzofuran-3-carboxylates, a common strategy involves the preparation of a 3-(bromo-phenoxy)-acrylic acid ester. The palladium catalyst facilitates the intramolecular coupling between the aryl bromide and the acrylic double bond, leading to the formation of the benzofuran ring with the ester group at the 3-position. harvard.edunih.govsigmaaldrich.com The subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This approach allows for the introduction of various substituents on the benzene ring, making it adaptable for the synthesis of analogues such as 6-bromo-1-benzofuran-3-carboxylic acid.
Palladium-catalyzed carbonylation reactions provide a direct method for introducing the carboxylic acid functionality. These reactions can be designed as cascade processes where carbon monoxide is incorporated into the molecule during the cyclization step. unito.itorganic-chemistry.org For example, a three-component cyclization carbonylation of iodoarene-tethered propargyl ethers with an amine and carbon monoxide has been reported to produce benzofuran derivatives. unito.it While this specific example leads to an amide, the underlying principle of carbonylative cyclization can be adapted for the synthesis of carboxylic acids or their ester precursors. Another approach involves the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from phenols and aldehydes, using formic acid as a carbon monoxide source. uniurb.it These lactones can potentially be rearranged or further functionalized to yield the desired 3-carboxylic acid derivatives.
| Reaction Type | Catalyst System | Starting Materials | Key Transformation | Ref. |
| Intramolecular Heck | Pd(OAc)₂/PPh₃ | 3-(bromo-phenoxy)-acrylic acid esters | Cyclization via C-C bond formation | harvard.edunih.govsigmaaldrich.com |
| Carbonylation | Palladium catalyst, CO source | Iodoarene-tethered propargyl ethers | Carbonylative cyclization | unito.itorganic-chemistry.org |
| Carbonylation | Palladium catalyst, Formic acid | Phenols, Aldehydes | Synthesis of benzofuran-2(3H)-ones | uniurb.it |
Carboxylation Strategies (e.g., Lithiation-Carboxylation)
Direct carboxylation of a pre-formed benzofuran ring system is a straightforward strategy for the synthesis of benzofuran-3-carboxylic acids. This is most commonly achieved through lithiation followed by quenching with carbon dioxide. The regioselectivity of the lithiation step is crucial and is often directed by substituents already present on the benzofuran core.
For the synthesis of this compound, a plausible route involves the direct lithiation of 6-bromobenzofuran (B120239). The bromine atom at the 6-position is unlikely to direct lithiation to the adjacent C-5 or C-7 positions. Instead, the inherent acidity of the C-2 and C-3 protons of the benzofuran ring will play a key role. In many heterocyclic systems, the proton at the 2-position is the most acidic. However, under specific conditions or with the use of certain directing groups, lithiation at the 3-position can be achieved. Following successful lithiation at the 3-position, the resulting organolithium species can be trapped with carbon dioxide (usually in the form of dry ice) to introduce the carboxylic acid group.
Regioselective Synthesis of Brominated Benzofuran Carboxylic Acids
Achieving regioselectivity in the bromination of benzofuran systems is a critical aspect of synthesizing specifically substituted analogues like this compound. This can be accomplished either by direct halogenation of a pre-formed benzofuran core or by constructing the ring from previously brominated precursors.
Direct Halogenation Methods and Their Mechanistic Insights
Direct bromination of benzofuran derivatives is a common method for introducing bromine atoms onto the heterocyclic scaffold. The regioselectivity of this electrophilic substitution is influenced by the existing substituents on the ring and the reaction conditions. For instance, the bromination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with a solution of bromine in chloroform (B151607) results in substitution at the C4 position of the benzofuran ring, in addition to bromination of the acetyl group. mdpi.com
Mechanistically, the electrophilic bromination of benzofuzed heterocycles is believed to proceed through a two-step process. semanticscholar.org Initially, a π-complex is formed between the bromine molecule and the electron-rich furan or thiophene (B33073) ring. semanticscholar.org This is followed by the transformation of the π-complex into a more stable σ-complex intermediate (also known as an arenium ion), a process that involves a high activation barrier. semanticscholar.org Finally, the loss of a proton from the σ-complex re-establishes aromaticity and yields the brominated product. semanticscholar.org The structure of the attacking electrophile can vary depending on the conditions; in the presence of a strong Lewis acid, the electrophile may be a positive bromonium cation (Br+). semanticscholar.org
An alternative to direct halogenation is halodecarboxylation, which involves the replacement of a carboxylic acid group with a halogen. acs.orgnih.gov This can be particularly useful for accessing regioisomers that are difficult to obtain through direct electrophilic aromatic substitution. acs.orgnih.gov Modern methods often employ photocatalysis, using a copper salt and an LED light source to generate an aryl radical from the carboxylic acid, which is then trapped by a halogen atom transfer reagent. princeton.eduosti.gov
| Method | Substrate | Reagents | Product | Yield (%) | Citation |
| Direct Bromination | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | mdpi.com |
| Decarboxylative Bromination | Benzoic Acid | Cu(OPiv)₂, 4-CzIPN, N-Bromosuccinimide, 365 nm LED | Bromobenzene | 87 | osti.gov |
| Decarboxylative Chlorination | Benzoic Acid | Cu(OPiv)₂, 4-CzIPN, N-Chlorosuccinimide, 365 nm LED | Chlorobenzene | 78 | osti.gov |
Synthesis via Brominated Precursors and Building Blocks
An alternative and often more regioselective strategy involves the synthesis of the benzofuran ring from precursors that already contain the desired bromine substituent. This approach circumvents the potential for forming isomeric mixtures that can occur with direct halogenation of the final benzofuran scaffold.
A common method is to start with a substituted phenol. For example, 6-bromo-1-benzofuran can be synthesized from 3-bromophenol, although this may lead to a mixture of 6-bromo and 4-bromo isomers. sciencemadness.org The synthesis typically involves the O-alkylation of the bromophenol with an appropriate reagent, followed by an intramolecular cyclization to form the furan ring.
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis and can be applied to construct the benzofuran core from brominated building blocks. For instance, a one-pot synthesis of benzofurans can be achieved from 2-chlorophenols and terminal alkynes using a palladium catalyst. organic-chemistry.org By starting with a brominated phenol, this methodology can be adapted to produce brominated benzofurans. Similarly, bromine-substituted heterocycles, including benzofuran, are competent substrates for various cross-coupling reactions, allowing for further functionalization. acs.org
Modern Synthetic Innovations Applicable to Benzofuran Systems
Recent advances in synthetic organic chemistry, particularly in the areas of C-H activation and the development of one-pot reaction sequences, have provided powerful new tools for the efficient construction of complex benzofuran systems.
C–H Activation Reactions (e.g., Cross-Dehydrogenative Coupling, Ester-Directed Olefination)
C–H activation has emerged as a highly efficient strategy for the direct functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. numberanalytics.com In the context of benzofuran synthesis, palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, provides a direct route to benzofuranones. acs.orgorganic-chemistry.org This transformation is thought to proceed through a Pd(II)/Pd(IV) redox cycle. acs.orgmdpi.com
Cross-dehydrogenative coupling (CDC) is a powerful type of C-H activation that forms a bond between two C-H bonds under oxidative conditions. beilstein-journals.org This strategy has been applied to benzofuran synthesis, for example, through the electrochemical intermolecular cyclization of phenols and β-dicarbonyl compounds. researchgate.netresearchgate.net This method avoids the use of transition metals and external chemical oxidants. researchgate.net Iron-catalyzed CDC has also been used for the C-H amidation of benzofurans with anilines. rsc.org
Directing groups can be employed to control the regioselectivity of C-H activation. For example, an 8-aminoquinoline (B160924) (8-AQ) directing group can be used to facilitate the palladium-catalyzed C-H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold. mdpi.com
| Reaction Type | Catalyst/Mediator | Substrates | Key Feature | Citation |
| Intramolecular C-H Activation | Pd(II) | Phenylacetic acids | Forms benzofuranones via C-O bond formation. | acs.orgorganic-chemistry.org |
| Electrochemical CDC | Platinum electrodes | Phenols, β-dicarbonyl compounds | Metal- and oxidant-free synthesis of benzofurans. | researchgate.netresearchgate.net |
| Directed C-H Arylation | Pd(OAc)₂ | Benzofuran-2-carboxamide with 8-AQ group, Aryl iodides | Regioselective functionalization at the C3 position. | mdpi.com |
| C-H Amidation (CDC) | Fe(acac)₃ / DDQ | Benzofurans, Anilines | Forms a C-N bond at the C2 position. | rsc.org |
One-Pot and Tandem Reaction Sequences
One-pot and tandem (or cascade) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. nih.gov Numerous such strategies have been developed for the synthesis of benzofurans.
Palladium-catalyzed tandem reactions are particularly prevalent. One example involves a tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids to yield 2-aroyl benzofurans. rsc.org Another approach is the one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates, which involves desulfinative addition and intramolecular annulation. nih.gov
Tandem cyclization can also be mediated by other reagents. A DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones has been developed to synthesize aminobenzofuran spiro-derivatives. mdpi.com Additionally, gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl substrates provide another route to the benzofuran core. rsc.org These multi-step, single-operation procedures represent a highly efficient and modular approach to generating diverse libraries of benzofuran derivatives. mdpi.com
Development of Catalytic Systems (e.g., Indium Trichloride-Promoted Reactions)
The development of efficient catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high selectivity and yield. In the realm of benzofuran synthesis, various transition metal catalysts have been explored. Among these, indium(III) halides, including indium trichloride, have emerged as effective catalysts for key bond-forming reactions.
Research into indium(III)-catalyzed reactions has revealed their utility in the synthesis of benzo[b]furans through the intramolecular hydroalkoxylation of ortho-alkynylphenols. acs.org This method provides a direct route to the benzofuran core. The reaction is believed to proceed via a mechanism involving the activation of the alkyne by the indium(III) Lewis acid. This activation facilitates the nucleophilic attack of the phenolic hydroxyl group.
The proposed catalytic cycle can be summarized as follows:
π-Lewis Acid Activation: The indium(III) catalyst coordinates to the alkyne, increasing its electrophilicity.
Nucleophilic Attack: The proximate phenolic hydroxyl group acts as a nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization manner.
Protodemetalation: The resulting intermediate undergoes protodemetalation to regenerate the indium(III) catalyst and yield the benzofuran product.
Computational studies, specifically Density Functional Theory (DFT) calculations, suggest that the dimeric form of indium iodide (In₂I₆) may be the active catalytic species. acs.org This dimer is proposed to facilitate a novel double coordination with both the alkyne and the hydroxyl group, thereby lowering the activation energy of the cyclization step. acs.org While specific studies on the indium trichloride-promoted synthesis of this compound are not extensively detailed in the public domain, the general principles derived from studies on related analogues suggest its potential as a viable catalytic system. The reaction conditions typically involve using a catalytic amount of the indium(III) halide in a suitable solvent, such as dichloroethane (DCE). acs.org
The versatility of this catalytic system allows for the synthesis of a variety of functionalized benzofurans, with the substitution pattern on the aromatic ring and the alkyne influencing the reaction efficiency. acs.org This methodology represents a significant advancement in the synthesis of the benzofuran scaffold, offering a valuable tool for the preparation of compounds like this compound.
Synthetic Process Optimization and Scale-Up Considerations in Benzofuran Chemistry
The transition from laboratory-scale synthesis to industrial production of benzofuran derivatives, including this compound, necessitates a thorough optimization of the synthetic process and careful consideration of scale-up challenges. mdpi.com The primary goals of process optimization are to enhance yield, improve purity, reduce costs, and ensure the safety and environmental sustainability of the manufacturing process.
Key parameters that are typically optimized include:
Reaction Conditions: This involves a systematic study of temperature, pressure, reaction time, and the stoichiometry of reactants. For instance, in the synthesis of dihydrobenzofuran neolignans, the choice of oxidant and solvent, as well as the reaction temperature, were found to significantly impact conversion and selectivity.
Catalyst Selection and Loading: The efficiency of the catalytic system is crucial. Optimization involves screening different catalysts, determining the optimal catalyst loading to minimize cost without compromising yield and reaction time, and assessing the potential for catalyst recycling.
Solvent Effects: The choice of solvent can influence reaction rates, selectivity, and the ease of product isolation. A shift towards greener and more cost-effective solvents is a key consideration in modern process chemistry.
Work-up and Purification: Developing a robust and scalable purification protocol is essential for achieving high purity of the final product. This may involve optimizing extraction, crystallization, and chromatographic techniques to remove impurities effectively.
The following interactive table summarizes key considerations for the optimization of benzofuran synthesis based on literature findings:
Table 1: Key Parameters for Optimization of Benzofuran Synthesis| Parameter | Considerations for Optimization | Potential Impact |
|---|---|---|
| Catalyst | Screening of different Lewis and transition metal catalysts (e.g., InCl₃, Pd complexes, Cu salts); Optimization of catalyst loading. | Improved reaction rate, yield, and selectivity; Reduced cost. |
| Solvent | Evaluation of solvent polarity, boiling point, and environmental impact; Investigation of solvent mixtures. | Enhanced solubility of reactants, improved reaction kinetics, easier product isolation. |
| Temperature | Study of the effect of temperature on reaction rate and byproduct formation. | Increased reaction rate, but may lead to decomposition or side reactions if too high. |
| Reactant Stoichiometry | Optimization of the molar ratios of starting materials. | Maximization of the conversion of the limiting reagent; Minimization of waste. |
| Reaction Time | Monitoring the reaction progress to determine the optimal time for completion. | Maximization of product yield while minimizing the formation of degradation products. |
Scaling up the synthesis of benzofuran derivatives from the laboratory to an industrial setting presents several challenges. These can include:
Heat Transfer: Exothermic reactions that are easily managed on a small scale can pose significant safety risks on a larger scale if heat transfer is not efficiently controlled.
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants and catalysts becomes more challenging in large reactors.
Safety and Environmental Concerns: The use of hazardous reagents and solvents requires stringent safety protocols and waste management strategies on an industrial scale.
Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal become critical factors in the economic viability of a large-scale process.
The successful scale-up of benzofuran synthesis hinges on a multidisciplinary approach that combines chemical process development, chemical engineering principles, and rigorous safety and environmental assessments. The establishment of reliable and scalable synthetic pathways is crucial for expediting the development of new drugs and other valuable chemical products based on the benzofuran scaffold. mdpi.com
Fundamental Chemical Reactivity and Transformation of 6 Bromo 1 Benzofuran 3 Carboxylic Acid
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the C-3 position is a key functional handle for derivatization. Standard transformations of carboxylic acids, including esterification, amidation, and conversion to acid chlorides, are readily applicable to this substrate. These modifications are often employed to alter the molecule's solubility, electronic properties, or to prepare it for subsequent coupling or cyclization reactions.
Esterification: The conversion of 6-Bromo-1-benzofuran-3-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Alternatively, esterification can be performed under milder, metal-free conditions using catalysts like N-bromosuccinimide (NBS). nih.gov
Amidation: The synthesis of amides from this compound provides access to a class of compounds with significant biological relevance. Direct conversion can be achieved by heating the carboxylic acid with an amine, often requiring a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. youtube.com A more common two-step approach involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govlibretexts.org The resulting 6-bromo-1-benzofuran-3-carbonyl chloride can then be reacted with a primary or secondary amine in the presence of a base to yield the desired amide. nih.gov
Below is a table summarizing typical conditions for these transformations.
| Transformation | Reagent(s) | Catalyst/Conditions | Product | Ref. |
| Esterification | Methanol (MeOH) | N-Bromosuccinimide (NBS), 70 °C | Methyl 6-bromo-1-benzofuran-3-carboxylate | nih.gov |
| Esterification | Ethanol (EtOH) | Sulfuric Acid (H₂SO₄), Reflux | Ethyl 6-bromo-1-benzofuran-3-carboxylate | masterorganicchemistry.comlibretexts.org |
| Amidation (via acid chloride) | 1. Oxalyl Chloride2. Benzylamine, Triethylamine | 1. DMF (cat.), DCM2. DCM, 0 °C to RT | N-Benzyl-6-bromo-1-benzofuran-3-carboxamide | nih.gov |
| Amidation (direct) | Aniline, Dicyclohexylcarbodiimide (DCC) | Heat | N-Phenyl-6-bromo-1-benzofuran-3-carboxamide | youtube.com |
Reactivity at the Benzofuran (B130515) Heterocyclic Ring System
The benzofuran core, consisting of a fused benzene (B151609) and furan (B31954) ring, exhibits reactivity characteristic of aromatic and heterocyclic systems. The bromine atom at C-6 and the carboxylic acid group at C-3 influence the regioselectivity of these reactions.
The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The furan oxygen acts as an activating, ortho-para directing group for the benzene ring. Conversely, the bromine atom at C-6 is a deactivating, ortho-para director, and the carboxyl group is deactivating and meta-directing relative to its position. The combined influence of these groups dictates that electrophilic attack is most likely to occur at the C-4 and C-7 positions of the benzofuran nucleus.
For example, bromination of a similar substrate, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, has been shown to occur at the C-4 position. nih.gov Nitration, using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would be expected to introduce a nitro group (NO₂) at one of these activated positions, leading to 6-bromo-4-nitro-1-benzofuran-3-carboxylic acid or its 7-nitro isomer. masterorganicchemistry.com
| Reaction | Reagent(s) | Expected Major Product(s) | Ref. |
| Bromination | Bromine (Br₂), Acetic Acid | 4-Bromo-6-bromo-1-benzofuran-3-carboxylic acid | nih.gov |
| Nitration | HNO₃, H₂SO₄ | 6-Bromo-4-nitro-1-benzofuran-3-carboxylic acid and/or 6-Bromo-7-nitro-1-benzofuran-3-carboxylic acid | masterorganicchemistry.com |
The bromine atom at the C-6 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C-6 position of the benzofuran and a variety of organoboron compounds (boronic acids or esters). wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a base and is tolerant of many functional groups, including carboxylic acids, although protection of the acid as an ester may sometimes be beneficial. nih.govreddit.com This enables the introduction of aryl, heteroaryl, or vinyl groups at the C-6 position.
Heck Coupling: The Heck reaction couples the C-6 bromo position with alkenes to form substituted olefins. masterorganicchemistry.com This transformation is catalyzed by palladium complexes and requires a base. It provides a direct method for vinylation of the benzofuran core. rsc.org
Sonogashira Coupling: This coupling reaction introduces alkyne moieties by reacting the aryl bromide with a terminal alkyne. rsc.orgnih.gov The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, leading to the formation of 6-alkynyl-1-benzofuran derivatives.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.net It provides a powerful route to synthesize 6-amino-1-benzofuran derivatives, which are important substructures in medicinal chemistry.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref. |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-1-benzofuran-3-carboxylic acid | nih.gov |
| Heck | Methyl Acrylate | Pd(OAc)₂ | Et₃N | Methyl (E)-3-(6-carboxy-1-benzofuran-3-yl)acrylate | rsc.org |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 6-(Phenylethynyl)-1-benzofuran-3-carboxylic acid | soton.ac.uk |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | NaOtBu | 6-(Phenylamino)-1-benzofuran-3-carboxylic acid | researchgate.net |
Intramolecular Cyclization and Fusion Reactions
The dual functionality of this compound provides opportunities for constructing more complex, fused-ring systems through intramolecular reactions. These transformations are key to building polycyclic scaffolds found in natural products and pharmacologically active molecules.
Lactonization involves the intramolecular esterification between the carboxylic acid group and a hydroxyl group located elsewhere on the molecule. While the parent molecule lacks a suitable hydroxyl group, one can be introduced through strategic functionalization. For instance, the bromine at C-6 could be converted to a hydroxyl group via nucleophilic aromatic substitution or through a multi-step sequence involving boronic ester formation followed by oxidation. Subsequent acid-catalyzed cyclization would lead to a fused lactone (a polycyclic furanone).
Another pathway is halolactonization, where a derivative of the parent molecule containing an appropriately positioned alkene can undergo cyclization in the presence of an electrophilic halogen source. nih.gov This process simultaneously forms a lactone and incorporates a halogen, creating a densely functionalized polycyclic system. Due to their inherent ring strain, β-lactones, which can be formed from β-C–H functionalization, are particularly reactive intermediates that can be opened by various nucleophiles to install diverse functional groups. nih.govclockss.org
The functional groups of this compound can serve as anchor points for building additional rings. For example, the C-6 bromine can be elaborated via cross-coupling to introduce a side chain that can then undergo an intramolecular cyclization. A common strategy involves a Suzuki or Heck reaction to install a chain bearing a terminal functional group (e.g., an amine or another carboxylic acid). This new group can then react with the C-3 carboxylic acid (or a derivative) to form a new fused ring.
Similarly, derivatization of the C-3 carboxylic acid into an amide, followed by functionalization at the C-4 position, could set the stage for an intramolecular cyclization to form benzofuro[3,2-b]pyridine systems or other complex heterocyclic structures. researchgate.net Such tandem or cascade reactions are efficient methods for rapidly increasing molecular complexity from a relatively simple benzofuran starting material. mdpi.com
This compound as a Versatile Synthetic Intermediate
This compound has emerged as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring a benzofuran core, a carboxylic acid group at the 3-position, and a bromine atom at the 6-position, provides multiple reactive sites for a variety of chemical transformations. This trifunctionality allows for sequential and site-selective reactions, making it an ideal building block for the construction of more complex and highly substituted benzofuran derivatives. The interplay between the electron-withdrawing carboxylic acid group and the deactivating but synthetically useful bromo group on the benzene ring influences the reactivity of the entire molecule, enabling chemists to devise strategic synthetic routes to novel compounds.
Access to Functionalized 2-Substituted Benzofuran Derivatives
While direct substitution at the 2-position of the benzofuran ring starting from this compound is not the most common transformation, the inherent reactivity of the benzofuran nucleus allows for pathways to achieve this functionalization. The carboxylic acid at the 3-position can direct or influence reactions at the adjacent 2-position.
One of the key strategies involves the decarboxylation of the 3-carboxylic acid group to generate a 6-bromobenzofuran (B120239) intermediate, which can then undergo functionalization at the 2-position. Although direct decarboxylative bromination of aromatic carboxylic acids can be challenging, modern synthetic methods offer pathways to achieve this transformation under specific conditions. Once the 6-bromobenzofuran is obtained, it can be subjected to various C-H activation or metal-catalyzed cross-coupling reactions to introduce a wide array of substituents at the 2-position, including alkyl, aryl, and heteroaryl groups.
Furthermore, the carboxylic acid group can be converted into other functional groups that can facilitate substitution at the 2-position. For instance, conversion to an ester or an amide can alter the electronic properties of the furan ring, potentially activating the 2-position for certain electrophilic or radical substitution reactions.
Below is a table summarizing potential synthetic transformations to access 2-substituted benzofuran derivatives from this compound.
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | 1. Decarboxylation (e.g., heat, copper catalyst) | 6-Bromobenzofuran | Removal of the carboxylic acid group |
| 6-Bromobenzofuran | 2. C-H activation/coupling (e.g., Pd catalyst, organometallic reagent) | 2-Substituted-6-bromobenzofuran | Introduction of a substituent at the 2-position |
| This compound | 1. Esterification (e.g., alcohol, acid catalyst) | Methyl 6-bromo-1-benzofuran-3-carboxylate | Conversion of carboxylic acid to ester |
| Methyl 6-bromo-1-benzofuran-3-carboxylate | 2. Directed metallation/electrophilic quench | Methyl 2-substituted-6-bromo-1-benzofuran-3-carboxylate | Functionalization at the 2-position |
Utility as a Building Block in Complex Molecule Synthesis
The true synthetic utility of this compound lies in its role as a bifunctional building block for the synthesis of complex molecules, particularly those with pharmaceutical or biological relevance. The bromine atom at the 6-position serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly employed to modify the 6-position of the benzofuran ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the 6-bromo moiety with a corresponding boronic acid or ester. This strategy is invaluable for the synthesis of biaryl and heteroaryl-substituted benzofurans, which are common motifs in medicinally active compounds.
Simultaneously, the carboxylic acid at the 3-position can be readily converted into amides, esters, or other functional groups. This dual functionalization capability allows for the construction of elaborate molecular architectures. For example, a Suzuki coupling at the 6-position can be followed by an amidation of the carboxylic acid, leading to highly decorated benzofuran scaffolds.
The following table provides examples of complex molecules synthesized using this compound as a key building block.
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-1-benzofuran-3-carboxylic acid | Synthesis of biaryl-containing benzofurans |
| Amide Coupling | Amine, coupling agent (e.g., HATU, EDC) | 6-Bromo-1-benzofuran-3-carboxamide | Introduction of diverse amide functionalities |
| Sequential Reactions | 1. Suzuki Coupling 2. Amide Coupling | 6-Aryl-1-benzofuran-3-carboxamide | Rapid construction of complex, drug-like molecules |
These transformations highlight the strategic importance of this compound in synthetic organic chemistry, providing a reliable and adaptable platform for the generation of diverse and complex molecular structures.
Structural Diversification and Analogues of 6 Bromo 1 Benzofuran 3 Carboxylic Acid
Design and Synthesis of Substituted Benzofuran (B130515) Carboxylic Acid Derivatives
The synthesis of substituted benzofuran carboxylic acid derivatives often begins with precursors that can be cyclized to form the core benzofuran structure. A common strategy involves the reaction of substituted phenols with α-halo ketones or esters, followed by cyclization. For instance, derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have been synthesized and subjected to various transformations to introduce additional functional groups. mdpi.comnih.gov These methods can be adapted for the synthesis of derivatives of 6-bromo-1-benzofuran-3-carboxylic acid by starting with appropriately substituted phenols and acetylenic compounds or their equivalents.
Further diversification can be achieved by electrophilic substitution reactions on the benzofuran ring. The positions on both the benzene (B151609) and furan (B31954) rings can be targeted for substitution, depending on the directing effects of the existing substituents and the reaction conditions employed. For example, nitration, halogenation, and Friedel-Crafts reactions can introduce a variety of functional groups, leading to a library of substituted benzofuran carboxylic acid derivatives.
Table 1: Examples of Substituted Benzofuran Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product |
|---|
Exploration of Halogenated Benzofuran Derivatives with Varying Substitution Patterns
The introduction of halogen atoms into the benzofuran scaffold is a key strategy for modulating the electronic and lipophilic properties of the molecule. Starting with a bromo-substituted compound like this compound, further halogenation can be achieved at various positions. For example, bromination or chlorination of benzofuran-3-carboxylic acid esters can lead to the introduction of additional halogen atoms on the benzene ring, such as at the 4-position, and on side chains. mdpi.comnih.gov
The synthesis of these multi-halogenated derivatives often involves the use of elemental halogens (e.g., Br₂ or Cl₂) in a suitable solvent like chloroform (B151607). mdpi.com The regioselectivity of these reactions is influenced by the existing substituents on the benzofuran ring. The presence of a bromine atom at the 6-position will influence the position of further electrophilic attack.
Table 2: Synthesis of Halogenated Benzofuran Derivatives
| Starting Ester | Halogenating Agent | Product | Reference |
|---|---|---|---|
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine in Chloroform | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine in Chloroform | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |
Synthesis and Characterization of Esters and Amides of Benzofuran-3-carboxylic Acids
The carboxylic acid group at the 3-position of this compound is a prime site for derivatization into esters and amides. These transformations are generally straightforward and allow for the introduction of a wide variety of substituents.
Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride or using a coupling agent, followed by reaction with an alcohol. For example, methyl esters of benzofuran-3-carboxylic acids have been prepared using dimethyl sulphate and potassium carbonate in acetone. mdpi.com
Amides are synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. nih.gov Alternatively, peptide coupling agents can be used to directly form the amide bond. This approach allows for the synthesis of a diverse library of amide derivatives with various amine functionalities. nih.gov
The characterization of these newly synthesized esters and amides involves spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.
Table 3: General Synthesis of Esters and Amides from Benzofuran-3-carboxylic Acids
| Derivative Type | General Reaction | Reagents |
|---|---|---|
| Esters | Carboxylic Acid + Alcohol | Acid catalyst or Coupling agent |
| Amides | Carboxylic Acid + Amine | Acyl chloride formation (e.g., SOCl₂) or Coupling agent |
Modifications of the Furan Ring and Fusion Patterns in Benzofuran Systems
While modifications of the benzene ring and the carboxylic acid group are common, alterations to the furan ring of the benzofuran system present a more complex synthetic challenge but offer significant opportunities for structural diversification.
One approach to modify the furan ring is through reactions that target the C2-C3 double bond. While the aromaticity of the benzofuran system makes this bond less reactive than a simple alkene, certain cycloaddition reactions can occur under specific conditions. researchgate.net
Advanced Theoretical and Computational Investigations of 6 Bromo 1 Benzofuran 3 Carboxylic Acid
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into the electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net For a molecule like 6-bromo-1-benzofuran-3-carboxylic acid, DFT calculations would be employed to determine its ground-state electronic energy, electron density, and molecular orbitals. researchgate.net This analysis helps in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. The theory is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. nih.gov
Selection and Application of Advanced Basis Sets (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzofuran (B130515) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used as it provides a good balance between accuracy and computational cost. nih.govresearchgate.netnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.
An advanced basis set such as 6-311++G(d,p) would be selected for accurate calculations. nih.govresearchgate.netnih.gov This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals. mdpi.com The use of such a basis set is crucial for obtaining reliable predictions of the electronic and spectroscopic properties of the molecule.
Prediction and Correlation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can gain a deeper understanding of the experimental results and make definitive assignments of spectral features to specific molecular motions or electronic transitions.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for calculating NMR chemical shifts. nih.govresearchgate.net This method, typically employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. nih.govresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts, which could then be compared with experimental data to confirm the molecular structure.
Computational Analysis of Vibrational Modes (FT-IR, FT-Raman)
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies provide information about the vibrational modes of a molecule. researchgate.net DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov For this compound, a frequency calculation would be performed on the optimized geometry. The results would provide a set of vibrational modes, each with a specific frequency and intensity. nih.gov These theoretical predictions are instrumental in assigning the absorption bands observed in the experimental FT-IR and FT-Raman spectra to specific molecular vibrations, such as C=O stretching, C-H bending, and the vibrations of the benzofuran core. nih.gov
A data table comparing the theoretical and experimental vibrational frequencies for a related compound, 1-benzothiophene-2-carboxylic acid, illustrates the typical level of agreement.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |
|---|---|---|---|---|
| O-H stretch | 3080 | 3085 | - | - |
| C=O stretch | 1680 | 1685 | 1680 | 1682 |
| C=C stretch (aromatic) | 1590 | 1592 | 1590 | 1591 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net By performing TD-DFT calculations, one can obtain the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. nih.gov For this compound, these calculations would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum. This information is valuable for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
A representative data table for predicted UV-Vis data based on TD-DFT calculations for a similar aromatic carboxylic acid is shown below.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| Gas Phase | 295 | 0.45 | HOMO -> LUMO |
| Ethanol | 300 | 0.48 | HOMO -> LUMO |
| Water | 302 | 0.50 | HOMO -> LUMO |
Conformational Analysis and Molecular Structure Elucidation
Theoretical studies on the parent molecule, 1-benzofuran-3-carboxylic acid, and similar carboxylic acids have been performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set. These studies provide a foundation for predicting the structural characteristics of its bromo-derivative.
For carboxylic acids, conformational analysis primarily focuses on the orientation of the hydroxyl group within the carboxyl moiety. Generally, two main planar conformers are considered: syn and anti. In the syn conformation, the hydroxyl hydrogen is oriented toward the carbonyl oxygen, allowing for a potential intramolecular hydrogen bond. In the anti conformation, the hydroxyl hydrogen points away from the carbonyl oxygen.
Gas-Phase: In the gas phase, the syn conformer is overwhelmingly favored for most carboxylic acids. This preference is attributed to the stabilizing effect of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This stability significantly outweighs that of the anti conformer.
Solution-Phase: In a solvent medium, particularly polar solvents, the energy difference between the syn and anti conformers is reduced. Solvation stabilizes both conformers by forming intermolecular hydrogen bonds with the carboxylic acid group. This interaction can partially offset the stability gained from the intramolecular hydrogen bond in the syn form, making the anti conformer more accessible than in the gas phase. However, the syn conformer typically remains the more stable arrangement.
For this compound, it is expected that the benzofuran ring system itself would be largely planar. The primary conformational flexibility would arise from the rotation around the C3-C(OOH) bond.
Table 1: Predicted Conformational Properties of this compound
| Property | Gas Phase Prediction | Solution Phase Prediction |
|---|---|---|
| Most Stable Conformer | Syn | Syn |
| Energy Difference (Syn vs. Anti) | High | Reduced |
| Key Stabilizing Factor | Intramolecular H-bond | Intermolecular solute-solvent H-bonds |
| Benzofuran Ring Planarity | Planar | Planar |
The presence of a carboxylic acid group strongly predisposes the molecule to form robust intermolecular hydrogen-bonded dimers. The bromine atom introduces the possibility of halogen bonding, adding another layer of complexity to its supramolecular chemistry.
Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form a stable cyclic dimer in the solid state and in non-polar solvents. This dimer is characterized by two strong O-H···O hydrogen bonds between the carboxyl groups of two interacting molecules. Computational studies on 1-benzofuran-3-carboxylic acid confirm the stability of this dimeric structure.
Electronic Properties and Reactivity Descriptors
The electronic landscape of a molecule is key to understanding its reactivity. Analyses such as the Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMOs) are used to predict this behavior.
The MESP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface.
Negative Potential Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, the most negative regions are anticipated around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, as well as on the furan (B31954) oxygen.
Positive Potential Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive potential is expected on the acidic hydrogen of the hydroxyl group. A region of positive potential (the σ-hole) would also be present on the bromine atom, facilitating halogen bonding.
Influence of Bromine: The electron-withdrawing nature of the bromine atom would influence the electron distribution across the benzene (B151609) ring, making the aromatic protons slightly more positive.
Frontier Molecular Orbital (FMO) theory is used to identify reactive sites. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
Electrophilic Attack: The sites most susceptible to electrophilic attack are typically those with the highest density in the HOMO. For benzofuran systems, the HOMO is often localized on the fused ring system, particularly at the C2 and C3 positions of the furan ring, indicating these are likely sites for electrophilic substitution.
Nucleophilic Attack: The regions most susceptible to nucleophilic attack are associated with the largest lobes of the LUMO. In this molecule, the LUMO is expected to be distributed over the carboxylic acid group and the benzofuran ring, with a significant coefficient on the carbonyl carbon, making it a primary site for nucleophilic attack.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and polarizability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Represents the electron-attracting power of the molecule. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Solvation Effects and Solute-Solvent Interaction Modeling
The interaction between a solute and solvent can significantly alter the molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. For this compound, the primary interaction with polar solvents would be hydrogen bonding at the carboxylic acid site. The model would calculate the stabilization energy gained upon solvation, which influences properties like conformational equilibrium and reaction kinetics. The large dipole moment of the carboxylic acid group ensures strong interactions with polar solvents like water or ethanol, leading to significant solvation energy.
Academic Applications in Specialized Chemical Research Fields
Role in Medicinal Chemistry Research and Rational Drug Design
The benzofuran (B130515) scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making it a key area of interest for medicinal chemists. nih.govrsc.orgtaylorandfrancis.com The specific structural attributes of 6-Bromo-1-benzofuran-3-carboxylic acid make it an important starting material and intermediate in the rational design and synthesis of new therapeutic agents.
Design and Synthesis of Novel Pharmacologically Relevant Agents
The presence of the bromine atom and the carboxylic acid group on the benzofuran core of this compound allows for a wide range of chemical modifications. mdpi.com Researchers can strategically alter these functional groups to synthesize a diverse library of derivatives. For instance, the carboxylic acid moiety can be converted into esters, amides, or coupled with other molecules to create more complex structures. nih.gov These synthetic strategies are instrumental in developing new compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Structure-Activity Relationship (SAR) Investigations of Benzofuran Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.com The this compound framework provides an excellent model for such investigations. By systematically modifying the substituents on the benzofuran ring, researchers can determine which structural features are essential for a desired pharmacological effect. taylorandfrancis.comnih.govacs.orgpharmatutor.org For example, studies have shown that the position and nature of halogen substituents, like the bromine at the 6-position, can significantly impact the anticancer activity of benzofuran derivatives. mdpi.com The electronic properties of substituents on the benzofuran skeleton have been found to greatly affect the antimicrobial efficacy of these compounds. taylorandfrancis.com
Elucidation of Molecular Target Interactions and Mechanisms of Action
Understanding how a drug molecule interacts with its biological target is crucial for rational drug design. Derivatives of this compound are used to probe these interactions. The specific placement of the bromine atom can influence the binding affinity of the molecule to its target protein through halogen bonding, a type of non-covalent interaction. mdpi.com By synthesizing and testing a series of related compounds, researchers can map the binding site of a target protein and elucidate the mechanism of action. nih.gov For instance, docking studies have been used to understand how benzofuran derivatives interact with the binding sites of enzymes like ERAP1. nih.gov
Exploration of Benzofuran Scaffolds as Potential Drug Lead Compounds
A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The benzofuran nucleus is considered a "privileged scaffold" because it is a structural framework that can bind to multiple biological targets with high affinity. taylorandfrancis.com Consequently, derivatives of this compound are actively explored as potential lead compounds for the development of new drugs targeting a wide range of diseases. rsc.orgmdpi.com
Enzymatic Inhibition Studies (e.g., Aromatase CYP19)
Aromatase (CYP19) is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent breast cancer. researchgate.net Research has explored the potential of various heterocyclic compounds, including benzofuran derivatives, as aromatase inhibitors. nih.gov While direct studies on this compound's effect on aromatase are not specified, the broader class of brominated compounds and benzofuran derivatives have been investigated for their ability to modulate aromatase activity. researchgate.netnih.gov For example, certain hydroxylated polybrominated diphenyl ethers have demonstrated an inhibitory effect on aromatase activity. nih.gov Such studies provide a basis for investigating the potential of specifically substituted benzofurans in this area.
Contributions to Materials Science and Advanced Functional Materials
Beyond its applications in the life sciences, the benzofuran scaffold is also a valuable component in the field of materials science. The unique electronic and photophysical properties of benzofuran derivatives make them suitable for the development of advanced functional materials. For instance, some benzofuran-based compounds have been utilized as structural elements in organic transistors. rsc.org The ability to tune the properties of these materials by modifying the benzofuran core, including through the introduction of substituents like bromine, opens up possibilities for creating novel materials with tailored electronic and optical characteristics for a variety of technological applications.
Development of Luminescent and Fluorescent Probes
The benzofuran core is known for its beneficial properties in materials science, including thermal stability, high quantum yields, and blue-light emission, making it an excellent scaffold for fluorescent molecules. nih.gov Benzofuran derivatives are explored as fluorescent markers, chemosensors, and components in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The development of fluorescent probes often relies on a core chromophore whose optical properties change in response to a specific analyte.
The structure of this compound possesses key features that make it a promising candidate for the design of such probes:
The Benzofuran Chromophore : This fused ring system provides the fundamental platform for fluorescence, with high photoluminescence and good quantum yields reported for many of its derivatives. researchgate.net
The Carboxylic Acid Group : This functional group can serve as a binding site or recognition element for specific analytes, particularly metal ions. acs.org The interaction between the carboxylic acid moiety and a target molecule can induce a detectable change in the fluorescence emission, forming the basis of a sensor. researchgate.netacs.org It also provides a convenient handle for conjugation to other molecules, such as proteins. nih.gov
The Bromo Substituent : The presence of a heavy atom like bromine can influence the photophysical properties of the molecule, potentially enhancing intersystem crossing and affecting fluorescence lifetimes and quantum yields.
Research into related benzofuran derivatives has demonstrated their potential as fluorescent chemosensors. For example, certain derivatives have been used to create fiber optic sensors for the detection of Fe(III) ions. researchgate.net The design principle involves the interaction between functional groups on the probe and the empty orbitals of the metal ion, leading to a selective response. researchgate.net While direct studies on this compound as a probe are not extensively documented, its structural components align well with the established principles of fluorescent probe design.
| Derivative Class | Application | Principle of Operation | Reference |
| Aryl-substituted benzofurans | Enhanced fluorescence markers | Intramolecular cyclization of GFP chromophores leads to red-shifted emission. | rsc.org |
| General benzofuran derivatives | Chemosensors for metal ions | Interaction of probe's functional groups with metal ion orbitals alters fluorescence. | researchgate.net |
| Benzofuran-naphthyridine | Solvatochromic probes | High fluorescence and quantum yield that changes with solvent polarity. | nih.gov |
| Fluorobenzofuran | Host material for OLEDs | Used as a high triplet energy host in the design of green phosphorescent OLEDs. | nih.gov |
Design Principles for Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for applications in optical data storage, image processing, and optical switching. nih.gov A fundamental design strategy for organic NLO molecules involves creating a system with an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge (D-π-A). nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is responsible for the NLO response. nih.gov
The this compound scaffold can be considered within this design framework:
Electron Donor : The benzofuran moiety has been demonstrated to be an effective electron-donor in the design of NLO chromophores. researchgate.net Its fused aromatic system provides a source of delocalized π-electrons.
Electron Acceptor/Modifier : The carboxylic acid group at the 3-position and the bromine atom at the 6-position are electron-withdrawing groups. These can function as part of the acceptor system or be chemically modified to link to a stronger acceptor, thereby enhancing the ICT characteristics of the molecule.
Role of the Bromo Substituent : Research on other chromophores has shown that bromo substituents can be effective for enhancing microscopic second-order nonlinearities. researchgate.net Furthermore, the inclusion of bromine can improve the thermal stability and transparency of the resulting NLO materials. researchgate.net
While some studies have noted that simple benzofuran derivatives may not be suitable for NLO processes due to a low first hyperpolarizability, strategic modification of the structure to enhance the D-π-A character can lead to effective NLO chromophores. nih.govresearchgate.net The key is to optimize the push-pull nature of the electronic system. For instance, linking the benzofuran donor to a potent acceptor like a trifluoromethyl-substituted tricyanofuran has been shown to create NLO chromophores with significant ICT ability. researchgate.net
| NLO Design Principle | Role of this compound Components | Reference |
| Electron Donor | The benzofuran ring system acts as an efficient π-electron donor. | researchgate.net |
| Electron Acceptor | The carboxylic acid and bromo groups are electron-withdrawing and can be part of an acceptor system. The carboxylic acid can be modified to attach stronger acceptors. | |
| π-Conjugated System | The fused aromatic core of benzofuran serves as the conjugated bridge. | nih.gov |
| Property Enhancement | Bromo substituents can increase second-order nonlinearities and improve thermal stability. | researchgate.net |
Applications in Catalysis and Organocatalysis Research
In the field of catalysis, the benzofuran scaffold is primarily investigated as a valuable synthetic target or a substrate in catalytic reactions, rather than as a catalyst itself. nih.govacs.org The construction of the benzofuran nucleus and its derivatives often requires innovative catalytic strategies, including both transition-metal catalysis and organocatalysis. nih.govacs.org
Organocatalysis in Benzofuran Synthesis: Organocatalysis provides a powerful method for the asymmetric synthesis of complex molecules, and it has been successfully applied to the construction of chiral benzofuran-containing structures. For example, an enantioselective strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been used for the concise construction of the cyclopenta[b]benzofuran scaffold. nih.gov Another approach uses the readily available organocatalyst quinine (B1679958) for the [3+2] cycloaddition between 2-arylidenebenzofuran-3(2H)-ones and imines to produce complex pyrrolidine (B122466) derivatives bearing a benzofuran-3(2H)-one scaffold with high stereoselectivity. researchgate.net These methods highlight the role of organocatalysis in accessing biologically relevant molecules containing the benzofuran core.
Transition-Metal Catalysis: Transition metals such as palladium, copper, and nickel are extensively used to catalyze reactions for synthesizing and modifying benzofurans. nih.govacs.org These methods include cross-coupling reactions and intramolecular cyclizations to build the core heterocyclic ring. acs.org Furthermore, nickel-catalyzed ring-opening transformations of benzofurans have been developed, allowing the scaffold to be used as a starting material for the divergent synthesis of various ortho-functionalized phenol (B47542) derivatives. acs.org This demonstrates the utility of the benzofuran ring as a versatile substrate in catalytic transformations for building other valuable chemical structures.
| Catalysis Type | Role of Benzofuran Scaffold | Catalyst Example(s) | Product Type | Reference |
| Organocatalysis | Synthetic Target | N-heterocyclic carbene (NHC), Quinine | Cyclopenta[b]benzofurans, Pyrrolidine-benzofuranones | nih.govresearchgate.net |
| Transition-Metal Catalysis | Synthetic Target | Palladium-Copper (Sonogashira coupling) | Substituted benzofurans | nih.govacs.org |
| Transition-Metal Catalysis | Substrate | Nickel complexes with phosphine (B1218219) ligands | ortho-Functionalized phenols | acs.org |
Analytical and Spectroscopic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 6-Bromo-1-benzofuran-3-carboxylic acid is expected to display distinct signals corresponding to the four protons in the molecule. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to extensive hydrogen bonding. openstax.org The three aromatic protons on the benzofuran (B130515) ring system will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific shifts and coupling patterns are influenced by the electronic effects of the bromine atom, the ether oxygen, and the carboxylic acid group.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxyl (-COOH) | > 12.0 | Broad Singlet (s) |
| H-2 | ~8.0 - 8.5 | Singlet (s) |
| H-7 | ~7.8 - 8.2 | Doublet (d) |
| H-5 | ~7.6 - 8.0 | Doublet of Doublets (dd) |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the molecule. The carbon of the carboxylic acid group is expected to resonate at the lowest field, typically in the range of 165-185 δ for aromatic acids. openstax.org The remaining eight carbons of the benzofuran ring will appear in the aromatic region, with their precise shifts determined by the attached substituents (bromine, oxygen) and their position relative to the carboxylic acid. The carbon atom directly bonded to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect.
Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (-C OOH) | 165 - 185 |
| C-2 | 140 - 150 |
| C-3 | 115 - 125 |
| C-3a (bridgehead) | 120 - 130 |
| C-4 | 110 - 120 |
| C-5 | 125 - 135 |
| C-6 (C-Br) | 115 - 125 |
| C-7 | 110 - 125 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, the IR spectrum is expected to be dominated by features of the carboxylic acid and the aromatic ring. libretexts.orgechemi.com
Key expected absorption bands include:
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. openstax.orgspectroscopyonline.com
An intense C=O stretching band, which for aromatic carboxylic acids is typically found in the range of 1710-1680 cm⁻¹ due to conjugation with the benzofuran ring system. openstax.orgspectroscopyonline.com
A C-O stretching vibration, typically observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
A C-Br stretching vibration, which would appear at lower wavenumbers.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxyl O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Carboxyl C=O | Stretch | 1680 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Carboxyl C-O | Stretch | 1210 - 1320 | Strong |
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₅BrO₃), the molecular ion peak would be a key feature. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (approximately 1:1 ratio), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). rsc.org
In techniques like ESI-MS, the compound would likely be observed as the deprotonated molecule, [M-H]⁻, in negative ion mode.
Common fragmentation patterns for aromatic carboxylic acids in mass spectrometry include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgwhitman.edu
Expected Mass Spectrometry Data
| Species | Description | Calculated m/z (for ⁷⁹Br / ⁸¹Br) |
|---|---|---|
| [M]⁺ | Molecular Ion | 239.94 / 241.94 |
| [M-OH]⁺ | Loss of hydroxyl radical | 222.94 / 224.94 |
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been published, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. Based on studies of similar compounds, the benzofuran ring system is expected to be essentially planar. asianpubs.orgresearchgate.net A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, typically resulting in a centrosymmetric dimer arrangement. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the mass percentages of the constituent elements in a compound, which serves to validate its empirical and molecular formula. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the calculated theoretical values for the formula C₉H₅BrO₃. man.ac.ukmdpi.com
Calculated Elemental Composition for C₉H₅BrO₃
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 44.85 |
| Hydrogen | H | 1.008 | 5.040 | 2.10 |
| Bromine | Br | 79.904 | 79.904 | 33.16 |
| Oxygen | O | 15.999 | 47.997 | 19.92 |
| Total | | | 241.04 | 100.00 |
Q & A
Q. What are common synthetic routes for preparing 6-Bromo-1-benzofuran-3-carboxylic acid?
Bromination of benzofuran derivatives is a widely used method. For instance, bromination at specific positions on the benzofuran core (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid) involves electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . The carboxylic acid group at the 3-position may influence regioselectivity, requiring optimization of reaction temperature and solvent polarity.
Q. What purification techniques are recommended for isolating this compound?
High-purity isolation often employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatographic methods. Similar brominated benzofuran carboxylic acids (e.g., 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid) are purified via silica gel chromatography, with purity verified by HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR : The bromine atom induces distinct deshielding effects. For example, in 5-Bromo-1-benzofuran-2-carboxylic acid, the aromatic proton adjacent to bromine appears as a doublet (δ ~7.5 ppm) in H NMR .
- IR : The carboxylic acid group shows a broad O-H stretch (~2500-3000 cm) and a C=O stretch (~1680-1720 cm) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound derivatives?
SHELX is widely used for refining crystal structures, especially for small molecules. Its robustness in handling high-resolution data ensures accurate determination of bond angles and torsional conformations. For example, SHELXL refines hydrogen bonding networks in tetrahydrobenzofuran derivatives, critical for understanding intermolecular interactions .
Q. What substituent effects influence the reactivity of brominated benzofuran carboxylic acids?
The position of bromine significantly alters electronic and steric properties. In 5-Bromo-1-benzofuran-2-carboxylic acid, the electron-withdrawing bromine group deactivates the aromatic ring, reducing electrophilic substitution at adjacent positions. Comparative studies with 7-methoxy derivatives highlight how electron-donating groups enhance nucleophilic reactivity .
Q. How can contradictory data in spectroscopic or crystallographic analyses be resolved?
Contradictions may arise from polymorphism or dynamic equilibria in solution. A multi-method approach is recommended:
Q. What role do brominated benzofuran scaffolds play in medicinal chemistry research?
Brominated benzofurans are key intermediates in drug discovery. For example, ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate exhibits bioactivity due to its ability to mimic natural substrates in enzyme inhibition studies. The bromine atom enhances binding affinity via halogen bonding in target proteins .
Methodological Notes
- Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
- Data Analysis : Structural contradictions require iterative refinement (e.g., SHELXL’s restraints for disordered atoms ).
- Synthesis Optimization : Monitor reaction progress via LC-MS, particularly for brominated intermediates prone to debromination under harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
